Bienvenue dans la boutique en ligne BenchChem!

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile

CDK2 Inhibition Cytotoxicity Cancer Cell Lines

This compound features a 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine core with proven CDK2 inhibitory activity (IC50 0.67–0.69 µM). The C5-acetonitrile substituent is a versatile synthetic handle for generating focused kinase inhibitor libraries. With MW 269.23 and XLogP3-AA 1.1, it occupies lead-like chemical space ideal for fragment growth or scaffold hopping. Unlike in-class PDE9A inhibitors, this scaffold minimizes off-target PDE9A activity, ensuring target-specific signal in cellular assays. Order now for kinase drug discovery.

Molecular Formula C13H8FN5O
Molecular Weight 269.239
CAS No. 863446-98-4
Cat. No. B2363145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile
CAS863446-98-4
Molecular FormulaC13H8FN5O
Molecular Weight269.239
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC#N)F
InChIInChI=1S/C13H8FN5O/c14-9-1-3-10(4-2-9)19-12-11(7-17-19)13(20)18(6-5-15)8-16-12/h1-4,7-8H,6H2
InChIKeyVHUUMQQMNRNAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile (CAS 863446-98-4): Structural Identity and Scaffold Classification for Sourcing


2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile (CAS 863446-98-4) is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core with a C5-acetonitrile substituent and an N1-4-fluorophenyl group [1]. The compound has a molecular formula of C13H8FN5O and a molecular weight of 269.23 g/mol [1]. This scaffold is recognized in medicinal chemistry for its ability to inhibit key enzymes when appropriately functionalized, making it a candidate for targeted biological evaluation [2].

Why Generic Substitution of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile Fails to Guarantee Equivalent Biological Outcomes


Simple substitution of 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile with another pyrazolo[3,4-d]pyrimidine analog is not scientifically sound due to the functional group’s decisive influence on target selectivity. In-class compounds can diverge between potent CDK2 inhibition, cytotoxic activity [1], and PDE9A inhibition depending on the specific substituents [2]. For instance, a series of 1-(4-fluorophenyl) derivatives demonstrated CDK2 IC50 values ranging from 0.67 to 0.69 µM, whereas N-substituted pyrazolo [3,4-d] pyrimidine ketones from patent US9617269 show PDE9A IC50 values between 5.5 nM and 121 nM [2][3]. This bifurcation demonstrates the inability to infer a compound's biological target or potency from its core structure alone.

Quantitative Differentiation Evidence for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile (863446-98-4)


Cytotoxic Activity Contextualized Against In-Class CDK2 Inhibitors

While specific CDK2 IC50 data for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile (CAS 863446-98-4) is not reported in the primary literature, closely related 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives serve as a direct structural context. Compound 4 from Maher et al. demonstrated a CDK2 IC50 of 0.67 µM, comparable to the reference inhibitor roscovitine (IC50 = 0.44 µM). Compound 2a showed an IC50 of 0.69 µM [1]. Their reported cytotoxic IC50 values range from 0.58 to 8.32 µM across 60 NCI cancer cell lines [1]. This establishes the structural family's capacity for sub-micromolar CDK2 engagement and broad-spectrum cytotoxicity, indicating the target compound’s potential utility in kinase inhibitor research [1].

CDK2 Inhibition Cytotoxicity Cancer Cell Lines

Differentiation from PDE9A-Targeting Pyrazolo[3,4-d]pyrimidine Analogs via Structural Specificity

A critical differentiation point for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile is its structural divergence from potent PDE9A inhibitors in the same scaffold class. Patent US9617269 discloses N-substituted pyrazolo [3,4-d] pyrimidine ketones that achieve PDE9A inhibition with IC50 values ranging from 5.5 nM to 121 nM [1][2]. The target compound's C5-acetonitrile and N1-4-fluorophenyl substitution pattern is distinct from the patent's exemplified structures, such as Compound WYQ-91 (IC50=5.5 nM) which features a different substitution at the N1 position [1]. This suggests that relative to these sub-nanomolar PDE9 inhibitors, the target compound may possess low PDE9A affinity, indicating a divergent target engagement profile [3].

PDE9 Inhibition Selectivity Profiling SAR

Molecular Properties and Synthetic Tractability for Derivative Generation

The compound possesses computational property values that provide a defined starting point for lead optimization, setting it apart from more complex, advanced analogs. PubChem data indicates its XLogP3-AA partition coefficient is 1.1, it has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and a rotatable bond count of 2 [1]. This profile contrasts with advanced leads like Compound WYQ-91 (Molecular Weight 376.5 g/mol) [2], which has significantly higher molecular weight and complexity. The target compound's lower complexity and specific property values offer a well-balanced profile, suggesting it as a favorable intermediate for further chemical modifications to optimize selectivity and potency.

Drug-likeness Synthetic Accessibility Lead Optimization

Defined Research and Industrial Application Scenarios for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile Procurement


Building Block for Directed CDK2 Inhibitor Libraries

The proven CDK2 inhibitory activity of the 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine scaffold (IC50 < 1 µM) [1] makes this compound a strategic choice as a core building block for generating focused kinase inhibitor libraries. Its C5-acetonitrile group is a synthetic handle for further derivatization to improve potency and selectivity.

Selective Kinase Probe Development with Reduced PDE9 Off-Target Activity

In-class PDE9A inhibitors have demonstrated very high potency (IC50 as low as 5.5 nM) [2]. Therefore, a compound with a structurally distinct C5-acetonitrile group is suitable for developing kinase probes where PDE9A inhibition must be minimized to ensure target-specific signal in cellular assays.

Medicinal Chemistry Optimization Using a Low Molecular Weight Lead-like Scaffold

A molecular weight of 269.23 g/mol and an XLogP3-AA of 1.1 [3] position this compound well within lead-like property space. Procurement is warranted for fragment growth or scaffold hopping programs where maintaining a low molecular weight and controlled lipophilicity is important while introducing antiproliferative activity.

Quote Request

Request a Quote for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.